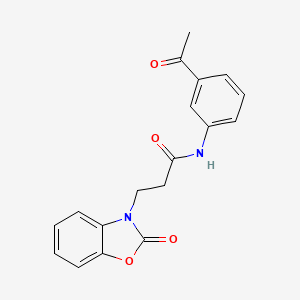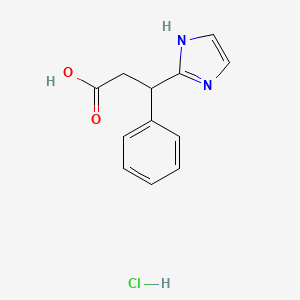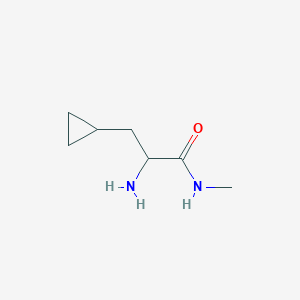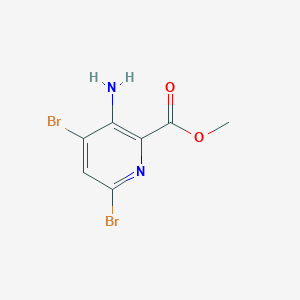
N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide, also known as APAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. APAP is a derivative of benzooxazole, a heterocyclic compound that is commonly used in the pharmaceutical industry. In
Aplicaciones Científicas De Investigación
Anticancer Potential
A series of compounds similar in structure to N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide have been synthesized and evaluated for their anticancer activity. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives exhibited higher activity compared to some reference drugs, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Effects
Another area of application is in the development of antimicrobial and antifungal agents. Compounds with a similar backbone structure demonstrated significant inhibition against a range of bacterial and fungal strains. This includes activity against Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential. These findings are crucial for developing new antimicrobial agents in the face of rising antibiotic resistance (Bikobo et al., 2017).
Anticonvulsant Activity
Research has also extended into the neurological domain, where derivatives of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide have been tested for their anticonvulsant properties. These studies have led to the identification of compounds with significant anticonvulsant activity, offering a promising avenue for the development of new treatments for epilepsy and other seizure disorders (Aktürk et al., 2002).
Histone Deacetylase Inhibition
One of the most promising areas of application is in the modulation of histone acetylation, where compounds of this class have been found to act as histone deacetylase (HDAC) inhibitors. This activity is significant for cancer treatment, as HDAC inhibitors can induce hyperacetylation of histones, leading to the activation of genes that suppress growth and induce apoptosis in cancer cells. This mechanism highlights the potential of N-(3-Acetyl-phenyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide derivatives in the development of novel anticancer therapies (Kraker et al., 2003).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-15-7-2-3-8-16(15)24-18(20)23/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMSKSSKWNFYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320583 |
Source


|
| Record name | N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49681051 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851989-23-6 |
Source


|
| Record name | N-(3-acetylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676703.png)





![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)




